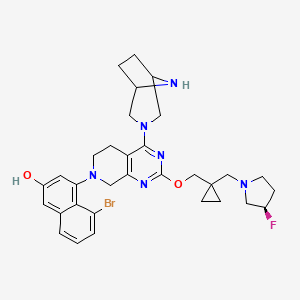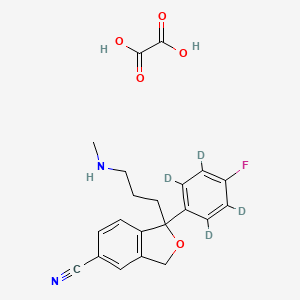
Momelotinib-3,3,5,5-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Momelotinib-3,3,5,5-d6 is a deuterated form of momelotinib, a Janus kinase 1 and Janus kinase 2 inhibitor. This compound is primarily used in the treatment of myelofibrosis, a type of bone marrow cancer. The deuterated form, this compound, is specifically labeled with deuterium atoms at positions 3, 3, 5, and 5 on the molecule, which can be useful in various scientific studies, including pharmacokinetic and metabolic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Momelotinib-3,3,5,5-d6 involves the incorporation of deuterium atoms into the momelotinib molecule. This can be achieved through several synthetic routes, including:
Hydrogen-Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium atoms using deuterated reagents under specific conditions.
Deuterated Reagents: Using deuterated starting materials in the synthesis of momelotinib can lead to the incorporation of deuterium atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.
Deuterated Solvents: Employing deuterated solvents in the reaction medium to facilitate the incorporation of deuterium atoms.
Chemical Reactions Analysis
Types of Reactions
Momelotinib-3,3,5,5-d6 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: Substitution reactions can occur where specific atoms or groups on the molecule are replaced with other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Momelotinib-3,3,5,5-d6 has several scientific research applications, including:
Pharmacokinetic Studies: The deuterated form is used to study the absorption, distribution, metabolism, and excretion of momelotinib in the body.
Metabolic Studies: It helps in understanding the metabolic pathways and identifying metabolites of momelotinib.
Biological Research: Used in studies related to the inhibition of Janus kinase 1 and Janus kinase 2, and its effects on various biological processes.
Medical Research: Investigated for its potential therapeutic effects in treating myelofibrosis and other related conditions.
Industrial Applications: Employed in the development of new drugs and therapeutic agents.
Mechanism of Action
Momelotinib-3,3,5,5-d6 exerts its effects by inhibiting Janus kinase 1 and Janus kinase 2, which are involved in the signaling pathways that regulate various cellular processes, including cell growth and immune response. By inhibiting these kinases, the compound can reduce the proliferation of abnormal cells and alleviate symptoms associated with myelofibrosis. Additionally, it inhibits activin A receptor type 1, which plays a role in iron homeostasis and anemia.
Comparison with Similar Compounds
Similar Compounds
Ruxolitinib: Another Janus kinase inhibitor used in the treatment of myelofibrosis.
Fedratinib: A Janus kinase 2 inhibitor used for similar therapeutic purposes.
Pacritinib: A Janus kinase 2 and interleukin-1 receptor-associated kinase 1 inhibitor used in myelofibrosis treatment.
Uniqueness
Momelotinib-3,3,5,5-d6 is unique due to its deuterated form, which provides advantages in pharmacokinetic and metabolic studies. The incorporation of deuterium atoms can lead to differences in the metabolic stability and pharmacokinetic profile compared to non-deuterated momelotinib, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C23H22N6O2 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-[cyano(dideuterio)methyl]-4-[2-[4-(3,3,5,5-tetradeuteriomorpholin-4-yl)anilino]pyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C23H22N6O2/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28)/i12D2,13D2,14D2 |
InChI Key |
ZVHNDZWQTBEVRY-NEDPAEFASA-N |
Isomeric SMILES |
[2H]C1(COCC(N1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NC([2H])([2H])C#N)([2H])[2H])[2H] |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[2-(3-Octoxyphenyl)-1-phosphonoethyl]phosphonic acid](/img/structure/B12404978.png)
![1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12404980.png)









